2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid
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Overview
Description
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid is a compound that belongs to the class of carbazole derivatives. It is a propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary targets of 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid are cancer cells, specifically gastric adenocarcinoma (7901) and human melanoma (A875) cells . The compound exhibits high inhibitory activities on these cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . This is achieved through the induction of apoptosis and inhibition of mitosis
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and proliferation . By inducing apoptosis and inhibiting mitosis, it disrupts the normal cell cycle, leading to the death of cancer cells
Pharmacokinetics
The compound is likely to have good bioavailability given its potent inhibitory activities on cancer cells
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation . It achieves this by inducing apoptosis and inhibiting mitosis in cancer cells . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid, like carprofen, may inhibit the activity of the enzymes cyclooxygenase (COX) I and II . This inhibition prevents the formation of prostaglandins and thromboxanes, which are involved in pain, inflammation, and fever .
Cellular Effects
The cellular effects of this compound are not well-studied. Given its structural similarity to carprofen, it may have similar effects. Carprofen is known to inhibit prostaglandin synthesis, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may act similarly to carprofen, which inhibits the activity of cyclooxygenase enzymes, preventing the formation of prostaglandins and thromboxanes . This could involve binding interactions with these enzymes, leading to their inhibition.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit high charge carrier mobility and photochemical stability, suggesting potential stability over time .
Dosage Effects in Animal Models
Similar compounds like carprofen are used in veterinary medicine for the relief of arthritic symptoms in dogs , suggesting potential therapeutic effects at certain dosages.
Metabolic Pathways
Given its structural similarity to carprofen, it may be involved in similar pathways, such as those involving the metabolism of arachidonic acid to prostaglandins and thromboxanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid can be achieved through multiple synthetic pathways. One common method involves the treatment of (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid with methanol in the presence of concentrated sulfuric acid, leading to the formation of methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester is then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate. The hydrazide derivative is then reacted with acyl chlorides to form N-[(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoil]-N’-R-substituted-benzoylhydrazine, which, in reaction with phosphorus oxychloride, gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its anti-inflammatory and analgesic effects, particularly in the treatment of arthritis.
Comparison with Similar Compounds
Similar Compounds
Carprofen: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features and biological activities.
Indomethacin: Another NSAID that shares similar mechanisms of action but differs in its chemical structure.
Diclofenac: A widely used NSAID with comparable anti-inflammatory and analgesic properties.
Uniqueness
2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(6-chloro-9-methylcarbazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-9(16(19)20)10-3-5-12-13-8-11(17)4-6-14(13)18(2)15(12)7-10/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFUSWPRRINICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2C)C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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